molecular formula C4H2Cl2O3 B7943032 3,4-Dichloro-5-hydroxyfuran-2(5H)-one

3,4-Dichloro-5-hydroxyfuran-2(5H)-one

Cat. No.: B7943032
M. Wt: 168.96 g/mol
InChI Key: BKQVNOXMCCLNBL-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-hydroxyfuran-2(5H)-one is an organic compound with the chemical formula C5H3Cl3O3. It is a derivative of furanone, characterized by the presence of chlorine atoms and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-5-hydroxyfuran-2(5H)-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorofuran-2(5H)-one with a suitable hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized furanones .

Scientific Research Applications

3,4-Dichloro-5-hydroxyfuran-2(5H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-dichloro-5-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, facilitating the formation of reactive oxygen species that can induce cellular damage or apoptosis in certain biological systems. Additionally, its ability to undergo substitution reactions allows it to modify biomolecules and disrupt normal cellular functions .

Comparison with Similar Compounds

3,4-Dichloro-5-hydroxyfuran-2(5H)-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,4-dichloro-5-hydroxy-3H-furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O3/c5-1-2(6)4(8)9-3(1)7/h1,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQVNOXMCCLNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=C(OC1=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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